[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group at the second position. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 2-piperidone, the piperidine ring is formed through reduction reactions using reagents like lithium aluminum hydride.
Introduction of the Methanethiol Group: The methanethiol group is introduced via nucleophilic substitution reactions. For instance, the piperidine derivative can be reacted with methanethiol in the presence of a base like sodium hydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the methanethiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Chemistry
[(2S)-piperidin-2-yl]methanethiol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It can act as a model compound for investigating thiol-based redox reactions in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting thiol-sensitive enzymes and receptors. Its piperidine moiety is a common structural feature in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with thiol-sensitive molecular targets. The methanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, signal transduction pathways, and redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
[(2S)-pyrrolidin-2-yl]methanethiol hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
[(2S)-piperidin-2-yl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of a methanethiol group.
Uniqueness
[(2S)-piperidin-2-yl]methanethiol hydrochloride is unique due to the presence of both a piperidine ring and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1185884-46-1 |
---|---|
Molecular Formula |
C6H14ClNS |
Molecular Weight |
167.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.